molecular formula C8H14O2 B1601579 5-Ethyl-3,3-dimethyloxolan-2-one CAS No. 54491-23-5

5-Ethyl-3,3-dimethyloxolan-2-one

Cat. No.: B1601579
CAS No.: 54491-23-5
M. Wt: 142.2 g/mol
InChI Key: DFJKSWYZVSYBRF-UHFFFAOYSA-N
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Description

5-Ethyl-3,3-dimethyloxolan-2-one is a cyclic ester (lactone) with the molecular formula C₈H₁₄O₂ and a molecular weight of 158.20 g/mol. Its structure features a five-membered oxolane (tetrahydrofuran) ring substituted with an ethyl group at position 5 and two methyl groups at position 3. This compound is part of a broader class of oxolan-2-one derivatives, which are widely studied for their applications in organic synthesis, polymer chemistry, and agrochemical intermediates. The ethyl and dimethyl substituents influence its physical properties, such as solubility and stability, and its reactivity in ring-opening or substitution reactions .

Properties

IUPAC Name

5-ethyl-3,3-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-6-5-8(2,3)7(9)10-6/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJKSWYZVSYBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C(=O)O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495524
Record name 5-Ethyl-3,3-dimethyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54491-23-5
Record name 5-Ethyl-3,3-dimethyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3,3-dimethyloxolan-2-one typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 5-ethyl-3,3-dimethylpentanoic acid. The reaction is carried out under reflux conditions in the presence of a strong acid such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-3,3-dimethyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: 5-Ethyl-3,3-dimethylpentanoic acid.

    Reduction: 5-Ethyl-3,3-dimethylpentane-1,5-diol.

    Substitution: Various substituted oxolanes depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Ethyl-3,3-dimethyloxolan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into new therapeutic agents.

Medicine: The compound’s derivatives are explored for their pharmacological properties. Research is ongoing to determine their efficacy in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-3,3-dimethyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 5-Ethyl-3,3-dimethyloxolan-2-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key References
This compound C₈H₁₄O₂ 158.20 5-Ethyl, 3,3-dimethyl Not explicitly provided
5-(Iodomethyl)-3,3-dimethyloxolan-2-one C₉H₁₅IO₂ 282.12 5-Iodomethyl, 3,3-dimethyl EN300-39920493
5-(3,3-Dichloroprop-2-enyl)-5-methyloxolan-2-one C₈H₁₀O₂Cl₂ 209.07 5-(Dichloropropenyl), 5-methyl 64944-20-3
5-(2,6-Dimethylheptyl)-3-ethyloxolan-2-one C₁₄H₂₄O₂ 224.34 5-Heptyl (branched), 3-ethyl 160775-28-0
5-Ethenyl-5-methyloxolan-2-one C₇H₁₀O₂ 126.15 5-Ethenyl, 5-methyl 1073-11-6

Physical and Chemical Properties

Solubility and Polarity: The iodomethyl derivative (C₉H₁₅IO₂) exhibits lower solubility in polar solvents due to the bulky iodine atom, which increases hydrophobicity . The dichloropropenyl analog (C₈H₁₀O₂Cl₂) is more polar owing to chlorine substituents, enhancing solubility in organic solvents like acetonitrile but reducing water solubility . The heptyl-substituted compound (C₁₄H₂₄O₂) has high lipophilicity due to its long alkyl chain, making it insoluble in water but miscible with nonpolar solvents . 5-Ethenyl-5-methyloxolan-2-one (C₇H₁₀O₂) has moderate polarity, with solubility comparable to the target compound in ethanol and methanol .

Stability and Reactivity: The iodomethyl derivative is prone to nucleophilic substitution reactions at the iodine site, unlike the target compound, which is more stable under basic conditions . The dichloropropenyl analog may undergo electrophilic addition or hydrolysis in acidic environments due to the reactive allylic chlorine groups . The heptyl-substituted compound shows enhanced thermal stability due to steric protection from the long alkyl chain, whereas the target compound’s ethyl group offers less steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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